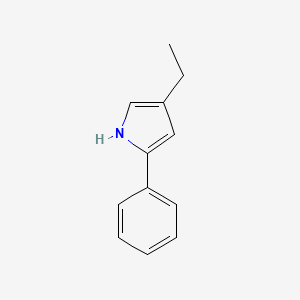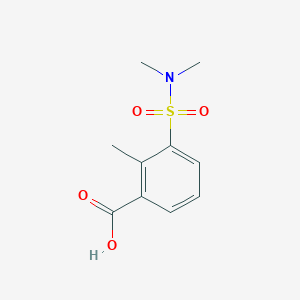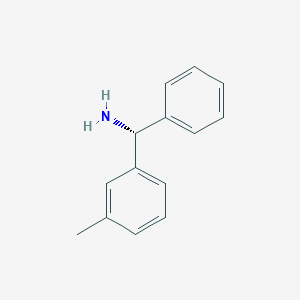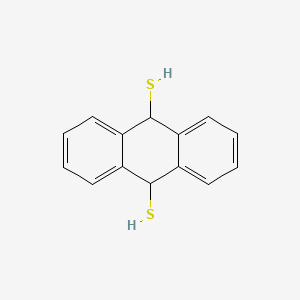![molecular formula C11H10ClN3 B13147253 5-(Chloromethyl)-[3,4'-bipyridin]-6-amine](/img/structure/B13147253.png)
5-(Chloromethyl)-[3,4'-bipyridin]-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-[3,4’-bipyridin]-6-amine is an organic compound that belongs to the class of bipyridines Bipyridines are heterocyclic compounds containing two pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-[3,4’-bipyridin]-6-amine typically involves the chloromethylation of 3,4’-bipyridine. One common method is the Blanc chloromethylation, which involves the reaction of 3,4’-bipyridine with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the chloromethylation process.
Industrial Production Methods
Industrial production of 5-(Chloromethyl)-[3,4’-bipyridin]-6-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of alternative chlorinating agents and solvents may be explored to improve the efficiency and safety of the production process .
化学反应分析
Types of Reactions
5-(Chloromethyl)-[3,4’-bipyridin]-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: The bipyridine moiety can participate in coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thioethers, and secondary amines.
Oxidation Reactions: Products include N-oxides.
Reduction Reactions: Products include primary and secondary amines.
科学研究应用
5-(Chloromethyl)-[3,4’-bipyridin]-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts .
作用机制
The mechanism of action of 5-(Chloromethyl)-[3,4’-bipyridin]-6-amine involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The bipyridine moiety can coordinate with metal ions, affecting their redox properties and catalytic activities .
相似化合物的比较
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Used in the synthesis of pharmaceutical compounds and pesticides.
5-(Chloromethyl)-1,3-thiazole: Employed in the synthesis of agrochemicals and pharmaceuticals.
1,6-Dihydro-6-oxo-(3,4’-bipyridine)-5-carboxamide: Known for its applications in medicinal chemistry.
Uniqueness
5-(Chloromethyl)-[3,4’-bipyridin]-6-amine is unique due to its bipyridine structure, which allows it to participate in a wide range of chemical reactions and coordinate with metal ions. This versatility makes it valuable in various scientific and industrial applications.
属性
分子式 |
C11H10ClN3 |
|---|---|
分子量 |
219.67 g/mol |
IUPAC 名称 |
3-(chloromethyl)-5-pyridin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C11H10ClN3/c12-6-9-5-10(7-15-11(9)13)8-1-3-14-4-2-8/h1-5,7H,6H2,(H2,13,15) |
InChI 键 |
HHTDOIWFOFEPOM-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=CC(=C(N=C2)N)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-methoxyanthracene-9,10-dione](/img/structure/B13147201.png)
![3-bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene](/img/structure/B13147207.png)




![4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride](/img/structure/B13147256.png)
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B13147261.png)

